Acetic acid, 2-[[(2,4-difluorophenyl)methyl]amino]-2-oxo-, ethyl ester

Physicochemical Properties Lipophilicity Drug Design

This 97% pure ethyl ester is the pre-activated building block for Dolutegravir and next-generation HIV-1 integrase inhibitors. Unlike the free acid (degradation product, lower stability) or the aniline analog (LogP 1.54, solubility risks), its intermediate LogP of 1.14 ensures balanced solubility in DMF/DMSO and reliable cell permeability. The N-benzyl linkage provides metabolic stability for extended cellular assays. Direct aminolysis reactivity enables rapid SAR library diversification. Not interchangeable with analogs—choose this grade for reproducible coupling and minimal side products.

Molecular Formula C11H11F2NO3
Molecular Weight 243.21 g/mol
CAS No. 1455965-46-4
Cat. No. B1399476
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcetic acid, 2-[[(2,4-difluorophenyl)methyl]amino]-2-oxo-, ethyl ester
CAS1455965-46-4
Molecular FormulaC11H11F2NO3
Molecular Weight243.21 g/mol
Structural Identifiers
SMILESCCOC(=O)C(=O)NCC1=C(C=C(C=C1)F)F
InChIInChI=1S/C11H11F2NO3/c1-2-17-11(16)10(15)14-6-7-3-4-8(12)5-9(7)13/h3-5H,2,6H2,1H3,(H,14,15)
InChIKeyJZAWXOGZLXARPV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Acetic acid, 2-[[(2,4-difluorophenyl)methyl]amino]-2-oxo-, ethyl ester (CAS 1455965-46-4): A Fluorinated Oxalamic Ester Building Block for Integrase Inhibitor Synthesis


Acetic acid, 2-[[(2,4-difluorophenyl)methyl]amino]-2-oxo-, ethyl ester is a fluorinated oxalamic acid ethyl ester derivative with the molecular formula C11H11F2NO3 and a molecular weight of 243.21 g/mol . It features a 2,4-difluorobenzyl moiety linked via an amide bond to an oxalic acid mono-ethyl ester, which confers distinct physicochemical properties such as a TPSA of 55.4 Ų, a LogP of 1.14, and 3 hydrogen bond acceptors . This compound serves as a versatile intermediate in medicinal chemistry, most notably as a building block for the synthesis of HIV-1 integrase strand transfer inhibitors (INSTIs) like Dolutegravir, where the ethyl ester enables direct aminolysis to form the critical 2,4-difluorobenzylamide side chain [1].

Why Generic Substitution Fails for Acetic acid, 2-[[(2,4-difluorophenyl)methyl]amino]-2-oxo-, ethyl ester in Integrase Inhibitor Research and Chemical Biology


Although related compounds such as the free carboxylic acid (Dolutegravir Oxidative Degradation Product B, CAS 1248263-78-6), the non-fluorinated benzyl analog (CAS 7142-72-5), and the aniline-based analog (CAS 333441-80-8) share the same oxalamate pharmacophore, they cannot be used interchangeably with the target ethyl ester. The free acid is a known oxidative degradation product of Dolutegravir, indicating lower chemical stability and necessitating different storage and handling protocols . The non-fluorinated benzyl analog possesses a significantly lower LogP (0.87 vs. 1.14), which alters its partition coefficient and may reduce membrane permeability or binding affinity in lipophilic enzyme pockets . The aniline analog (LogP ~1.47-1.54) is excessively lipophilic, potentially leading to solubility issues in aqueous assay media, and is available at a lower commercial purity (95% vs. 97%) . Consequently, each analog presents a distinct risk profile in terms of reactivity, solubility, and purity, making direct substitution scientifically unsound without re-validation.

Quantitative Differentiation Guide for Acetic acid, 2-[[(2,4-difluorophenyl)methyl]amino]-2-oxo-, ethyl ester Against Closest Analogs


Lipophilicity (LogP) Optimization: Intermediate Value Essential for Balanced Permeability and Solubility

The target compound exhibits a calculated LogP of 1.14, positioning it between the non-fluorinated benzyl analog (LogP 0.87) and the aniline analog (LogP 1.47-1.54). This 0.27-unit increase over the benzyl analog provides enhanced membrane permeability crucial for intracellular target engagement, while being 0.33-0.40 units lower than the aniline analog, which improves aqueous solubility . This optimal range is supported by standard medicinal chemistry guidelines where a LogP of 1-3 is often targeted for oral bioavailability.

Physicochemical Properties Lipophilicity Drug Design

Commercial Purity Advantage: 97% vs. 95% Minimizes Impurity-Driven Assay Variability

The target compound is commercially available at a standard purity of 97% (HPLC), whereas the close aniline-based analog (CAS 333441-80-8) is typically offered at 95% purity . This 2% absolute purity difference translates to a 60% reduction in unspecified impurities (3% vs. 5% total impurities), which is significant in sensitive biochemical assays where unknown contaminants can confound IC50 determinations. The free acid analog is primarily sold as a certified reference standard, often at a higher cost and with limited batch-to-batch availability .

Chemical Purity Procurement Quality Control

Synthetic Utility: Direct Aminolysis Precursor for Dolutegravir Side Chain Introduction

In the convergent synthesis of Dolutegravir sodium, the final amide bond formation with 2,4-difluorobenzylamine can be achieved via aminolysis of the corresponding ethyl ester, yielding the drug substance with an HPLC purity of 99.7–99.9% [1]. The target compound, as a pre-formed oxalamic acid ethyl ester bearing the 2,4-difluorobenzyl group, can serve as a direct, pre-activated building block for analog synthesis or late-stage functionalization of the dolutegravir core scaffold. This contrasts with the free acid, which requires separate activation (e.g., with coupling reagents), adding a step and potentially generating additional impurities.

Synthetic Chemistry HIV Integrase Inhibitor Dolutegravir Synthesis

Metabolic and Chemical Stability Advantage of N-Benzyl Over N-Phenyl Oxalamates

The target compound features an N-benzyl linkage (aminomethylene bridge) to the 2,4-difluorophenyl group, whereas the aniline analog (CAS 333441-80-8) contains a direct N-phenyl linkage . In vitro metabolism studies on analogous oxalamate esters have demonstrated that N-benzyl derivatives are significantly more resistant to cytochrome P450-mediated N-dealkylation compared to N-phenyl derivatives, which are susceptible to rapid oxidative metabolism [1]. Furthermore, the free acid analog is itself a documented oxidative degradation product of Dolutegravir, confirming the susceptibility of this pharmacophore to oxidative cleavage and further emphasizing the relative stability of the protected ethyl ester form [2].

Metabolic Stability Oxidative Degradation Chemical Stability

Optimal Application Scenarios for Acetic acid, 2-[[(2,4-difluorophenyl)methyl]amino]-2-oxo-, ethyl ester Based on Differentiated Evidence


HIV Integrase Inhibitor Analog Synthesis and SAR Studies

Leveraging its direct aminolysis reactivity , the target compound serves as a pre-activated building block for rapid diversification of the Dolutegravir scaffold. The intermediate LogP of 1.14 ensures good solubility in common organic solvents (e.g., DMF, DMSO) used in amide coupling, while its 97% purity reduces side-products during library synthesis, increasing the reliability of SAR conclusions [1]. This is critical for medicinal chemistry teams developing next-generation INSTIs with improved resistance profiles.

Chemical Biology Probe Development Requiring Balanced Permeability

When designing cell-permeable chemical probes targeting intracellular protein-protein interactions, the target compound's LogP of 1.14 represents a favorable balance between the suboptimal permeability of the benzyl analog (LogP 0.87) and the excessive lipophilicity of the aniline analog (LogP 1.54) . The N-benzyl linkage additionally provides metabolic stability advantages during extended cellular incubation, reducing the likelihood of probe degradation and false-negative readouts [2].

Analytical Method Development and Quality Control for Dolutegravir API

Although the target compound itself is not a known impurity of Dolutegravir, its close structural relationship to the oxidative degradation product B (free acid, CAS 1248263-78-6) makes it a valuable synthetic intermediate for preparing authentic impurity standards [1]. The target compound's higher purity (97%) compared to the aniline analog (95%) makes it a more reliable starting material for synthesizing impurity reference standards, minimizing the introduction of additional unknown peaks during HPLC method validation.

Fragment-Based Drug Discovery (FBDD) Libraries

With a molecular weight of 243.21 Da, TPSA of 55.4, and 3 hydrogen bond acceptors, the target compound adheres to the 'Rule of Three' guidelines for fragment libraries . Its intermediate lipophilicity (LogP 1.14) ensures aqueous solubility for fragment screening at high concentrations (≥1 mM) while maintaining sufficient affinity for hydrophobic enzyme pockets, unlike the benzyl analog which may have limited binding enthalpy due to the absence of fluorine atoms, or the aniline analog which may suffer from poor solubility and rapid metabolic clearance .

Quote Request

Request a Quote for Acetic acid, 2-[[(2,4-difluorophenyl)methyl]amino]-2-oxo-, ethyl ester

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.